

"¹³C NMR analysis of Methyl 3-ethyl-2-hydroxybenzoate"

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Compound of Interest

Compound Name: Methyl 3-ethyl-2-hydroxybenzoate

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An In-Depth Technical Guide to the ¹³C NMR Analysis of **Methyl 3-ethyl-2-hydroxybenzoate**

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This technical guide provides a comprehensive analysis of **Methyl 3-ethyl-2-hydroxybenzoate** using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation required for the unambiguous structural elucidation of this compound.

Introduction: The Structural Imperative

Methyl 3-ethyl-2-hydroxybenzoate is a substituted aromatic ester with potential applications in organic synthesis and medicinal chemistry. Its precise chemical structure, defined by the substitution pattern on the benzene ring, is critical to its reactivity, biological activity, and intellectual property considerations. ¹³C NMR spectroscopy is an indispensable analytical technique that provides direct insight into the carbon framework of a molecule.^[1] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift offering a wealth of information about its electronic environment, hybridization, and connectivity.^{[2][3]} This guide will demonstrate the power of ¹³C NMR in verifying the identity and purity of **Methyl 3-ethyl-2-hydroxybenzoate**.

Theoretical Framework and Chemical Shift Prediction

The ^{13}C NMR spectrum is characterized by the chemical shift (δ), which is the resonance frequency of a nucleus relative to a standard, typically tetramethylsilane (TMS), set at 0 ppm.[4] [5] The chemical shift is highly sensitive to the local electronic environment; electron-withdrawing groups deshield a carbon nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups cause shielding and an upfield shift (lower ppm value). [6] The overall chemical shift range for most organic molecules spans from 0 to 220 ppm.[1][7]

For **Methyl 3-ethyl-2-hydroxybenzoate**, we anticipate 10 distinct signals, corresponding to the 10 chemically non-equivalent carbon atoms in the molecule. The prediction of their chemical shifts is based on the additive effects of the substituents on the benzene ring and established chemical shift ranges for various functional groups.[8][9]

Structure and Carbon Numbering:

(Note: For clarity in the following discussion, the carbons of the benzene ring are numbered C1 to C6, starting from the carbon bearing the ester group and proceeding towards the hydroxyl group. The ethyl group carbons are C7 and C8, the ester carbonyl is C9, and the methoxy carbon is C10.)

Predicted Chemical Shifts (δ , ppm):

- C9 (Carbonyl, $-\text{COO}-$): The carbonyl carbon of an ester is highly deshielded due to the double bond to one oxygen and a single bond to another. Its signal is expected in the 170-185 ppm range.[6] For aromatic esters, this can be slightly upfield. A reasonable prediction is ~171 ppm.
- C2 (Aromatic, C-OH): The carbon directly attached to the hydroxyl group (the ipso-carbon) is significantly deshielded and typically appears in the 155-160 ppm range for phenols.[4][10] The prediction is ~158 ppm.
- C1 (Aromatic, C-COOR): This quaternary carbon is attached to the electron-withdrawing ester group. Its signal is often found in the 110-130 ppm range. Based on similar structures like methyl 2-hydroxybenzoate, we can predict a shift of ~112 ppm.[5]

- C3 (Aromatic, C-Ethyl): This carbon is attached to the alkyl (ethyl) group. Alkyl groups are weakly electron-donating. We expect its signal to be downfield due to its position on the aromatic ring and the presence of two other substituents. A predicted value is ~140 ppm.
- C6 (Aromatic, C-H): This methine carbon is ortho to the ester group and meta to the hydroxyl group. It will be influenced by both, leading to a predicted shift of ~136 ppm.
- C4 (Aromatic, C-H): This carbon is para to the hydroxyl group and meta to the ester. Its chemical shift is predicted to be around ~125 ppm.
- C5 (Aromatic, C-H): Being ortho to the hydroxyl group and meta to the ethyl group, this carbon is expected to be shielded. A predicted value is ~119 ppm.
- C10 (Methoxy, -OCH₃): The carbon of the methoxy group in an ester typically appears in the 50-60 ppm range.[6] A precise prediction is ~52 ppm.
- C7 (Methylene, -CH₂-): The methylene carbon of the ethyl group, being attached to the aromatic ring, will be more deshielded than the methyl carbon. A typical range for benzylic-type carbons is 20-30 ppm. We predict ~23 ppm.
- C8 (Methyl, -CH₃): The terminal methyl carbon of the ethyl group is the most shielded carbon in the molecule, expected in the 10-20 ppm range.[6] A value of ~14 ppm is predicted.

Experimental Protocol for ¹³C NMR Acquisition

Achieving a high-quality ¹³C NMR spectrum requires careful sample preparation and optimization of acquisition parameters.[11]

Step-by-Step Methodology:

- Sample Preparation:
 - Weigh approximately 50-100 mg of **Methyl 3-ethyl-2-hydroxybenzoate**.[12] ¹³C NMR is inherently less sensitive than ¹H NMR, necessitating a higher concentration.[13]
 - Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry vial.[12] CDCl₃ is a common choice due to its excellent

solubilizing properties for many organic compounds and its single carbon signal at ~77 ppm which can be used as a secondary reference.[10]

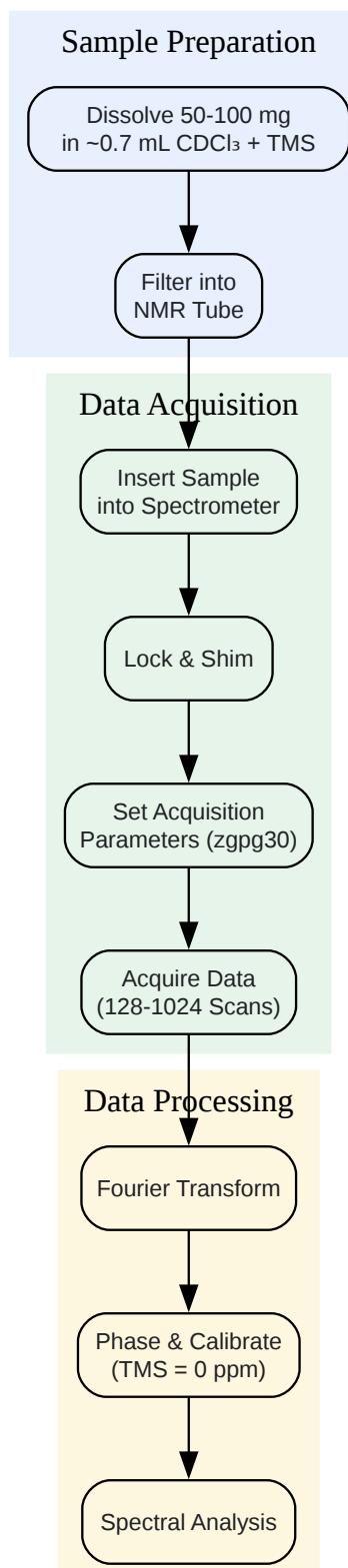
- Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[14] Suspended solids will degrade the magnetic field homogeneity, leading to poor spectral resolution.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.0 ppm.
- Cap the NMR tube securely and label it clearly.[13]

• Instrument Setup and Data Acquisition:

- The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better sensitivity and resolution.
- Insert the sample into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent (CDCl_3).
- Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.
- Set the acquisition parameters. Optimized parameters can significantly enhance signal-to-noise in a shorter time.[11] A typical set of parameters for a standard ^{13}C spectrum would be:
 - Pulse Program: A standard 30° pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments).[11]
 - Acquisition Time (AQ): ~1.0-2.0 seconds.
 - Relaxation Delay (D1): ~2.0 seconds.
 - Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. More scans will be needed for dilute samples.

- Spectral Width (SW): ~240 ppm (from -10 to 230 ppm) to ensure all signals are captured.
- Decoupling: Broadband proton decoupling is used to collapse ^1H - ^{13}C couplings, resulting in a single sharp peak for each carbon atom and providing a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[15]
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
 - Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
 - Integrate the peaks (note: standard ^{13}C peak integrals are not directly proportional to the number of carbons due to variable relaxation times and NOE effects, and are generally not used for quantification unless specific experimental conditions are met).[15]

Experimental Workflow Diagram:



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Caption: Workflow for ^{13}C NMR analysis.

Spectral Analysis and Structural Confirmation

The resulting proton-decoupled ^{13}C NMR spectrum will show ten distinct singlets. The assignment of these signals is performed by comparing their experimental chemical shifts to the predicted values and by using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Hypothetical ^{13}C NMR Data for **Methyl 3-ethyl-2-hydroxybenzoate**:

Signal	Chemical Shift (δ , ppm)	Carbon Type (from DEPT)	Assignment	Justification
1	171.2	C (Quaternary)	C9 (C=O)	Downfield shift characteristic of an ester carbonyl carbon.[6]
2	158.1	C (Quaternary)	C2 (C-OH)	Typical shift for an aromatic carbon bonded to a hydroxyl group.[4]
3	140.3	C (Quaternary)	C3 (C-Et)	Quaternary aromatic carbon deshielded by adjacent substituents.
4	136.5	CH (Methine)	C6	Aromatic CH deshielded by the ortho ester and meta hydroxyl groups.
5	124.8	CH (Methine)	C4	Aromatic CH, influenced by para-OH and meta-ester groups.
6	118.9	CH (Methine)	C5	Aromatic CH shielded by the electron-donating ortho hydroxyl group.
7	112.5	C (Quaternary)	C1 (C-COOR)	Shielded quaternary aromatic carbon

				adjacent to the C-OH carbon.
8	52.3	CH ₃ (Methyl)	C10 (-OCH ₃)	Characteristic chemical shift for a methoxy carbon of an ester.
9	22.9	CH ₂ (Methylene)	C7 (-CH ₂ CH ₃)	Aliphatic methylene carbon attached to the aromatic ring.
10	14.1	CH ₃ (Methyl)	C8 (-CH ₂ CH ₃)	Highly shielded terminal methyl carbon of the ethyl group.

Confirmation with DEPT Spectroscopy:

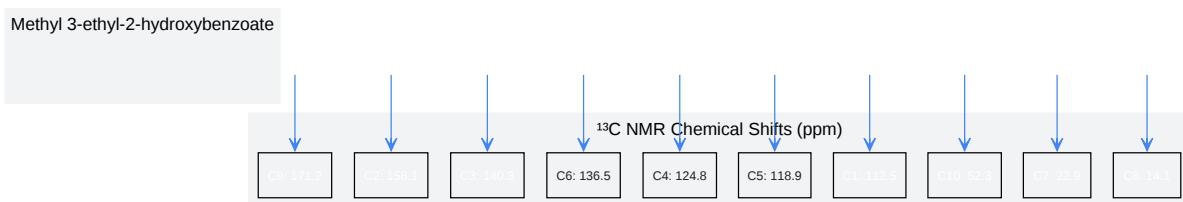
To unambiguously assign the signals, DEPT experiments are invaluable.[16][17] A DEPT experiment can distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[18][19]

- DEPT-90: This spectrum would show only the signals for the methine (CH) carbons. We would expect to see positive peaks for C4, C5, and C6.[18]
- DEPT-135: This spectrum displays CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks.[18][19] We would see:
 - Positive peaks for C4, C5, C6, C8, and C10.
 - A negative peak for C7.
- Quaternary Carbons: The quaternary carbons (C1, C2, C3, and C9) would be absent from both DEPT-90 and DEPT-135 spectra.[18] Their presence in the standard broadband-

decoupled spectrum and absence in the DEPT spectra confirms their assignment.

This combination of broadband, DEPT-90, and DEPT-135 spectra allows for a definitive assignment of every carbon atom in the molecule, providing a robust and self-validating confirmation of the structure of **Methyl 3-ethyl-2-hydroxybenzoate**.

Structure-Spectrum Correlation Diagram:



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Caption: Correlation of carbon atoms to their ¹³C NMR signals.

Conclusion

The comprehensive analysis using ¹³C NMR spectroscopy, supported by DEPT experiments, provides an unambiguous method for the structural confirmation of **Methyl 3-ethyl-2-hydroxybenzoate**. The predictable and distinct chemical shifts for each of the ten carbon atoms, from the deshielded carbonyl to the shielded alkyl carbons, serve as a unique fingerprint for the molecule. This level of detailed structural verification is fundamental for ensuring material quality, understanding structure-activity relationships, and advancing research and development in the chemical and pharmaceutical sciences.

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